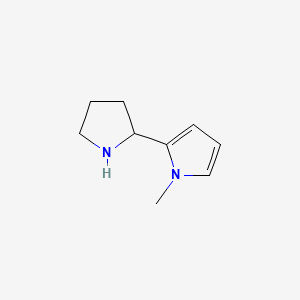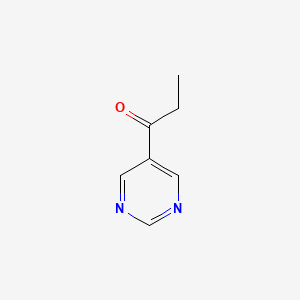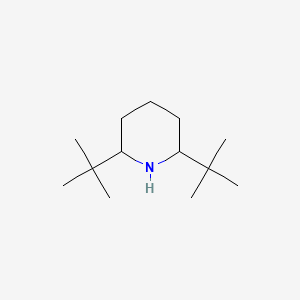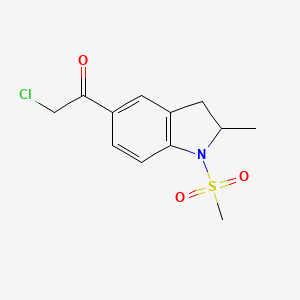![molecular formula C11H14N2O3S B3387808 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 852218-22-5](/img/structure/B3387808.png)
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
描述
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid (CSTA) is a compound that has been studied extensively in recent years due to its potential applications in the field of medicine. CSTA is a derivative of the amino acid methionine, and it is a sulphur-containing carboxylic acid. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties.
科学研究应用
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid has been studied extensively in the field of medicine, as it has a wide range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and antifungal properties. It has also been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid has been studied for its potential applications in the field of cosmetics, as it has been shown to possess antioxidant and anti-aging properties.
作用机制
The exact mechanism of action of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is not yet fully understood. However, it is believed that 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid may act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to possess antioxidant and anti-aging properties, as well as to possess antifungal and anti-tumor properties.
实验室实验的优点和局限性
The main advantage of using 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively safe to use. In addition, it is relatively inexpensive, and it has a wide range of biological activities. The main limitation of using 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects.
未来方向
The potential future directions for 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid research include further investigation into its mechanism of action, its potential applications in the field of medicine, its potential applications in the field of cosmetics, and its potential therapeutic uses. In addition, further research is needed to explore the potential of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid as an anti-inflammatory, anti-tumor, and antifungal agent. Furthermore, further research is needed to explore the potential of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid as an antioxidant and anti-aging agent. Finally, further research is needed to explore the potential of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease.
属性
IUPAC Name |
2-(3-carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-5-6(2)9(10(12)16)11(13-7(5)3)17-4-8(14)15/h4H2,1-3H3,(H2,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWWLSUYXRYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)O)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B3387733.png)
![2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B3387740.png)
![2-[(3-Fluorophenyl)methoxy]ethan-1-ol](/img/structure/B3387765.png)

![6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B3387775.png)

![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)
![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxide](/img/structure/B3387815.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3387825.png)

![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)

![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)